N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are known for their pharmacological activities and are used in the design of drugs . They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound may also be used as a building block in the synthesis of more complex molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can act on various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can be compared with other piperidine derivatives, such as:
- N-[1-(3-methoxyphenyl)piperidin-3-yl]acetamide
- N-[1-(3-methoxyphenyl)piperidin-3-yl]propionamide
These compounds share a similar piperidine core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-6-16(19)17-13-7-5-10-18(12-13)14-8-4-9-15(11-14)20-2/h4,8-9,11,13H,5,7,10,12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYHPFIJSVKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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